molecular formula C17H16BrN3O2 B13376423 3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione

3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione

Cat. No.: B13376423
M. Wt: 374.2 g/mol
InChI Key: VJDWKGRBTDUYPZ-UHFFFAOYSA-N
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Description

3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is a complex organic compound belonging to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromobenzyl group attached to a tetrahydropyrazoloquinazoline core, which contributes to its unique chemical properties.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-1,4,5,6,7,8-hexahydropyrazolo[5,1-b]quinazoline-2,9-dione

InChI

InChI=1S/C17H16BrN3O2/c18-11-5-3-4-10(8-11)9-13-15-19-14-7-2-1-6-12(14)17(23)21(15)20-16(13)22/h3-5,8,19H,1-2,6-7,9H2,(H,20,22)

InChI Key

VJDWKGRBTDUYPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=C(C(=O)N3)CC4=CC(=CC=C4)Br)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione typically involves multi-component reactions (MCRs) due to their efficiency in creating complex molecules from simple precursors. One common method involves the use of a four-component one-pot synthesis, which includes the following steps :

    Starting Materials: The synthesis begins with readily available starting materials such as bromobenzyl bromide, hydrazine hydrate, and appropriate aldehydes.

    Catalysts and Solvents: The reaction is catalyzed by tetrabutylammonium bromide (TBAB) and carried out in an environmentally benign solvent.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for a specific period, typically ranging from a few hours to overnight, to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazoloquinazoline derivatives.

    Substitution: Formation of azido-substituted pyrazoloquinazoline derivatives.

Scientific Research Applications

3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic applications in the treatment of bacterial and fungal infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is unique due to its specific bromobenzyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrazoloquinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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